7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
Overview
Description
7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex molecular structure, which includes a chromen-2-one core, a methoxy group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 7-methoxy-4-methyl-2H-chromen-2-one and 3-methyl-4-(3-methylphenyl)piperazine.
Acylation Reaction: The chromen-2-one derivative undergoes an acylation reaction with the piperazine derivative in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride, under reflux conditions.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may yield an alcohol derivative.
Scientific Research Applications
7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. Additionally, the chromen-2-one core may interact with enzymes involved in oxidative stress and inflammation, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one: This compound has a similar chromen-2-one core but differs in the substitution pattern on the piperazine moiety.
7-methoxy-4-methyl-3-(3-pyridinyl)-2H-chromen-2-one: This compound features a pyridine ring instead of the piperazine moiety.
Uniqueness
7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the methoxy group and the piperazine moiety contributes to its potential as a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
7-methoxy-3-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-5-4-6-18(11-15)25-10-9-24(14-16(25)2)22(26)20-12-17-7-8-19(28-3)13-21(17)29-23(20)27/h4-8,11-13,16H,9-10,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDDDDRFCKXCAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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